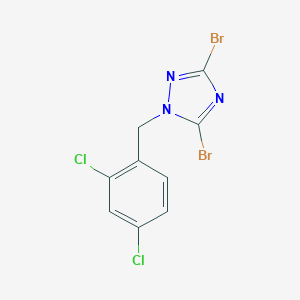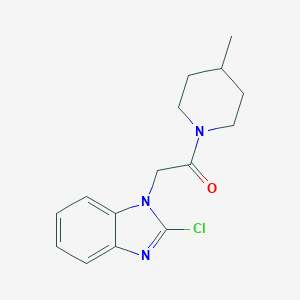![molecular formula C15H26N2O B262640 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol, also known as IBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of effects on biological systems, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Specifically, 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been shown to interact with a variety of receptors and transporters, including those involved in the uptake and release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, in studies of the nervous system, 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been shown to increase the release of certain neurotransmitters, while decreasing the release of others. Additionally, 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been shown to have effects on cell proliferation and apoptosis in some cancer models.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol in lab experiments is its ability to modulate a variety of biological systems, making it a valuable tool for researchers in a variety of fields. Additionally, 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol is relatively easy to synthesize and is readily available from a variety of sources. However, one limitation of using 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol is that its effects can be highly dependent on the specific system being studied, making it important to carefully design experiments to ensure that the results are meaningful.
将来の方向性
There are a number of potential future directions for research involving 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol. One area of particular interest is the development of new drugs based on the structure of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol, which may have improved efficacy and fewer side effects than existing treatments. Additionally, further research is needed to fully understand the mechanisms of action of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol and its potential applications in a variety of biological systems.
合成法
The synthesis of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol typically involves a multi-step process, beginning with the preparation of the starting materials and proceeding through a series of reactions to produce the final product. One common method for synthesizing 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol involves the reaction of 4-(Propan-2-yl)benzylamine with 2-bromoethylamine hydrobromide, followed by further reactions to produce the final compound.
科学的研究の応用
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been used extensively in scientific research due to its ability to modulate the activity of a variety of biological systems. Some of the most notable applications of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol include its use in studies of the nervous system, where it has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in some models.
特性
製品名 |
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol |
|---|---|
分子式 |
C15H26N2O |
分子量 |
250.38 g/mol |
IUPAC名 |
1-[2-[(4-propan-2-ylphenyl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C15H26N2O/c1-12(2)15-6-4-14(5-7-15)11-17-9-8-16-10-13(3)18/h4-7,12-13,16-18H,8-11H2,1-3H3 |
InChIキー |
YQAZCKAREPWUCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)





